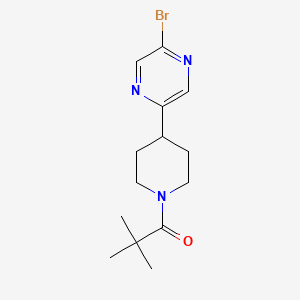
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C14H20BrN3O and its molecular weight is 326.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the pyrazine ring can be substituted with other functional groups using appropriate reagents and conditions[][1].
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be used in the development of biologically active molecules.
Industry: It can serve as a chemical reagent in various industrial processes[][1].
Vergleich Mit ähnlichen Verbindungen
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-(5-Bromopyrazin-2-yl)piperidin-4-one: This compound has a similar pyrazine and piperidine structure but lacks the dimethylpropan-1-one moiety[][1].
tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-4-yl]carbamate: Another similar compound with a different functional group attached to the piperidine ring[][1].
Biologische Aktivität
1-(4-(5-Bromopyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a bromopyrazine moiety, which is essential for its biological activity.
Anticancer Activity
Several studies have indicated that compounds containing the pyrazine and piperidine moieties exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with tumor growth.
- Case Study : A study demonstrated that derivatives of pyrazine showed significant cytotoxicity against various cancer cell lines, suggesting that the bromopyrazine substitution enhances this effect .
Antimicrobial Activity
Research has shown that compounds similar to this compound possess antimicrobial properties. The presence of the piperidine ring is crucial for this activity.
| Compound | Target Organism | Activity |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | Strong |
| Compound C | Candida albicans | Weak |
These findings highlight the potential for developing new antimicrobial agents based on this compound structure .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is a critical mechanism for many pharmacological agents.
- Enzyme Inhibition Study : A recent study reported that derivatives with similar structures exhibited strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Binding Affinity : The compound binds effectively to target proteins, influencing their function.
- Molecular Docking Studies : Computational studies have shown favorable docking scores with various targets, indicating a strong potential for therapeutic development .
Research Findings
Recent research has focused on synthesizing new derivatives to enhance biological activity and reduce toxicity. For instance, modifications on the piperidine ring have led to compounds with improved selectivity and efficacy against cancer cell lines.
Eigenschaften
IUPAC Name |
1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O/c1-14(2,3)13(19)18-6-4-10(5-7-18)11-8-17-12(15)9-16-11/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNFEBINVZMKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















